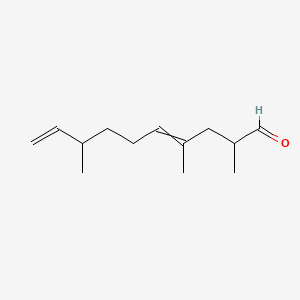

(4E)-2,4,8-trimethyldeca-4,9-dienal

Description

4,9-Decadienal, 2,4,8-trimethyl- (molecular formula: C₁₃H₂₂O; tentative molecular weight: ~194.29 g/mol) is a branched-chain aldehyde featuring a 10-carbon backbone (decadienal) with conjugated double bonds at positions 4 and 9 and methyl substituents at positions 2, 4, and 8.

Properties

CAS No. |

72928-00-8 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

(4E)-2,4,8-trimethyldeca-4,9-dienal |

InChI |

InChI=1S/C13H22O/c1-5-11(2)7-6-8-12(3)9-13(4)10-14/h5,8,10-11,13H,1,6-7,9H2,2-4H3/b12-8+ |

InChI Key |

ZFSXPBRJVFBKHU-XYOKQWHBSA-N |

Isomeric SMILES |

CC(CC/C=C(\C)/CC(C)C=O)C=C |

Canonical SMILES |

CC(CCC=C(C)CC(C)C=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Decadienal, 2,4,8-trimethyl- typically involves the aldol condensation of appropriate aldehydes followed by selective hydrogenation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4,9-Decadienal, 2,4,8-trimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4,9-Decadienal, 2,4,8-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,9-Decadienal, 2,4,8-trimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in biological processes and its effects on cellular functions.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of flavors, fragrances, and other consumer products.

Mechanism of Action

The mechanism of action of 4,9-Decadienal, 2,4,8-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may interact with proteins involved in oxidative stress responses, influencing their activity and stability .

Comparison with Similar Compounds

2,5,9-Trimethyl-4,9-Decadienal (CAS 32803-39-7)

- Molecular Formula : C₁₃H₂₂O

- Molecular Weight : 194.29 g/mol

- Structural Features : Double bonds at positions 4 and 9, with methyl groups at positions 2, 5, and 9.

- Analytical Data : Predicted collision cross-section (CCS) values via mass spectrometry include 150.7 Ų for [M+H]+ adducts, suggesting moderate polarity .

Comparison :

- Unlike 2,4,8-trimethyl-4,9-decadienal, this isomer has methyl groups at positions 5 and 9 instead of 4 and 8.

5,9-Dimethyl-4,8-Decadienal (CAS 18445-88-0)

- Molecular Formula : C₁₂H₂₀O

- Molecular Weight : 180.29 g/mol

- Structural Features : Double bonds at positions 4 and 8, with methyl groups at positions 5 and 9.

- Applications : Used in fragrance formulations and detected in GC-MS analyses of natural products, such as rose oil .

- Stereochemistry : Exists in the (4E)-configuration, influencing its odor profile and reactivity .

Comparison :

- Shorter carbon chain (C₁₂ vs. C₁₃) and fewer methyl groups. The (4E,8-diene) system may confer distinct volatility compared to the 4,9-diene system in the target compound.

4,7-Tridecadienal, (4E,7E)- (CAS 1365566-75-1)

Comparison :

3,5,9-Trimethyl-2,4,8-Decatrienol

Comparison :

- Functional group difference (alcohol vs. aldehyde) significantly alters chemical reactivity and applications. The trienol structure is more polar, affecting solubility and chromatographic retention .

Key Research Findings

- Analytical Differentiation : GC-MS and LC-ESI-MS/MS are critical for distinguishing between isomers based on retention times, CCS values, and fragmentation patterns .

- Regulatory Variance : Substitution patterns (e.g., 2,4,8- vs. 2,5,9-trimethyl) influence regulatory outcomes, as seen in CEPA assessments .

- Functional Group Impact: Aldehydes like 4,9-decadienals exhibit higher reactivity compared to alcohols (e.g., decatrienols), affecting stability in formulation chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.